

Artobioxanthone structure-activity relationship studies

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Compound Focus: Artobioxanthone

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Artobioxanthone's Core Structure and Key Analogs

Artobioxanthone is an organic aromatic compound belonging to the **pyranoxanthone** class, characterized by a fused pyranoxanthone ring system [1]. Its structure often includes prenyl or geranyl side chains, which are common in compounds isolated from *Artocarpus* species and are crucial for their biological activity [2] [1].

The table below summarizes key structural analogs and their relation to **artobioxanthone**:

Compound Name	Structural Relationship to Artobioxanthone	Key Structural Features
Artobioxanthone	Reference compound	Pyranoxanthone core [1].
Artonin E	Frequently co-isolated flavonoid; often tested alongside for comparative bioactivity [3] [1].	Flavonoid skeleton with a lipophilic prenyl side chain [1].
Cycloartobioxanthone	Close structural analog, sometimes co-isolated from the same plant sources [2].	Similar pyranoxanthone structure with a different cyclic arrangement.

Quantitative Comparison of Key Bioactivities

Research has quantified **artobiloxanthone**'s effects in various experimental models, revealing its potential in oncology and oxidative stress management.

Anticancer Activity

Artobiloxanthone exhibits selective cytotoxicity against various cancer cell lines. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) from different studies, with lower values indicating higher potency.

Cell Line	IC ₅₀ Value	Experimental Context & Comparison
SAS (Oral Squamous Cell Carcinoma)	11 µM [1]	After 72-hour treatment; more potent than other isolated compounds (Artonin V, Artocarbene).
T.Tn (Esophageal Cancer)	22 µM [1]	After 72-hour treatment.
HL60 (Human Promyelocytic Leukemia)	< 5.0 µg/mL [4]	Crude extract fraction; specific IC ₅₀ for pure compound not given in source.
MCF7 (Breast Cancer, ER+)	5.0 µg/mL [4]	Crude extract fraction; specific IC ₅₀ for pure compound not given in source.
K562 (Chronic Myeloid Leukemia)	2.0 µg/mL [4]	Crude extract fraction; specific IC ₅₀ for pure compound not given in source.

Selectivity Index (SI): A critical metric for evaluating a compound's potential as a therapeutic is its selectivity index—the ratio of its toxicity to normal cells versus its toxicity to cancer cells. In a study on oral cancer SAS cells versus non-cancerous HaCaT skin cells, **artobiloxanthone** showed an **SI of 6.4**, indicating a favorable selectivity for cancer cells [1]. For context, the common chemotherapy drug 5-Fluorouracil (5-FU) tested in the same study had an SI of only 1.3 [1].

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its overactivity is associated with gout and oxidative stress. Molecular docking studies, which predict the strength and orientation of a molecule binding to a protein target, provide insights into **artobiloxanthone's** mechanism.

Compound	Docking Score (kcal/mol) with XO	Key Molecular Interactions
Artobiloxanthone	-7.99 [3]	Two hydrogen bonds (with Ser 876, Glu 802); π - π stacking (Phe 1013); π -cation interaction (Lys 771) [3].
Artonin E	-9.64 [3]	Two hydrogen bonds (with Asn 768, Ser 876); π - π stacking (Phe 649); π -cation interaction (Lys 771) [3].
Quercetin (Reference compound)	-9.33 [3]	Multiple hydrogen bonds (Thr 1010, Val 1011, Arg 880, Glu 1261, Ala 1079); π - π stacking (Phe 1009, Phe 914) [3].

While **artobiloxanthone's** docking score is less negative than Artonin E and the natural antioxidant quercetin, its score still indicates **strong stability and significant binding potential** within the enzyme's active site [3].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

In Vitro Cytotoxicity (MTT) Assay

This is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation in response to a compound [1].

- **Cell Culture:** Grow cancer cell lines (e.g., SAS, T.Tn) and a normal cell line (e.g., HaCaT) in appropriate media.

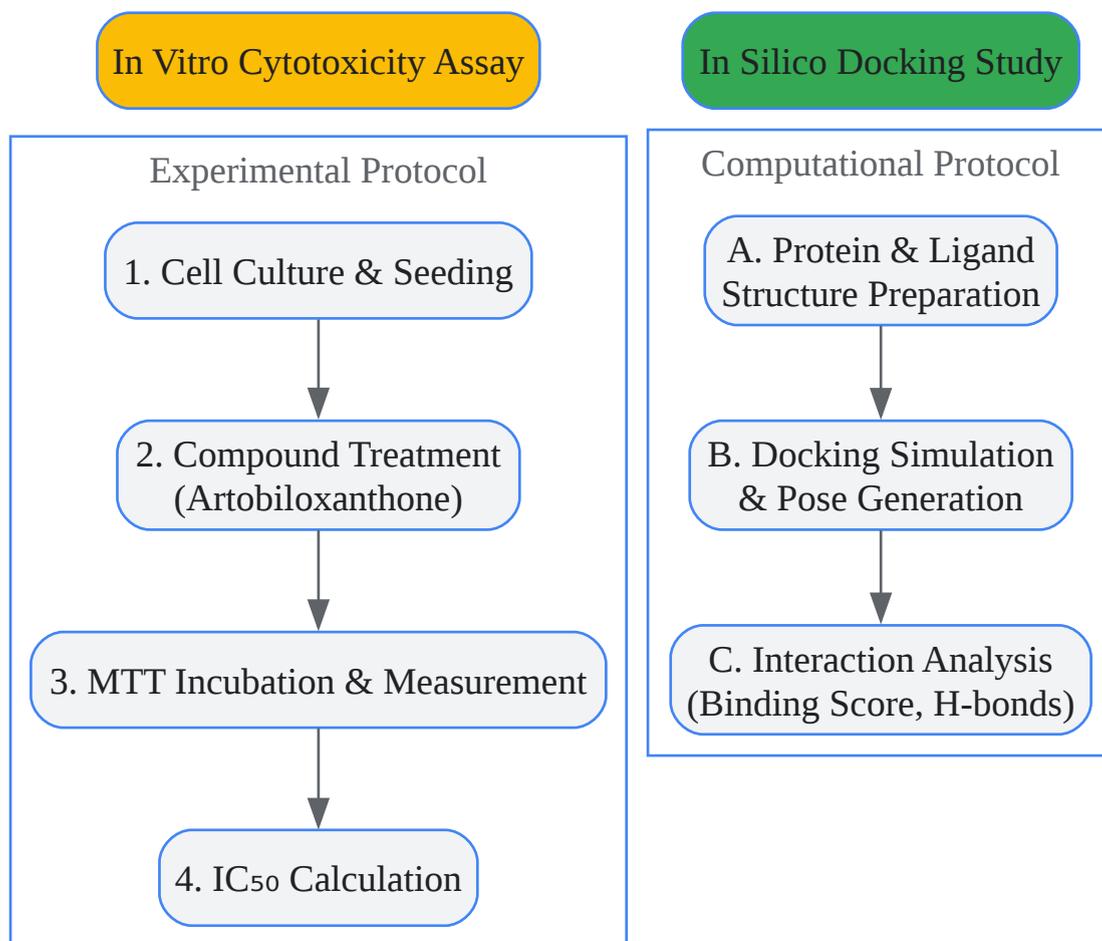
- **Compound Treatment:** Treat cells with a range of concentrations of **artobiloxanthone** or a control substance (e.g., DMSO) for a set period (e.g., 72 hours).
- **MTT Incubation:** Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to the cells. Living cells reduce MTT to purple formazan crystals.
- **Solubilization and Measurement:** Dissolve the formazan crystals and measure the absorbance using a spectrophotometer. The IC₅₀ value is then calculated from the dose-response curve [1].

Molecular Docking for Xanthine Oxidase Inhibition

This computational method predicts how a small molecule (ligand) binds to a protein target (receptor) [3].

- **Protein Preparation:** Obtain the 3D crystal structure of the target enzyme (e.g., Xanthine Oxidase, PDB: 3NVY) from a protein data bank. Remove water molecules and add hydrogen atoms.
- **Ligand Preparation:** Draw or obtain the 3D structure of **artobiloxanthone**. Optimize its geometry using a force field (e.g., OPLS3e).
- **Docking Simulation:** Perform the docking calculation using software (e.g., Glide with extra-precision settings) to generate multiple binding poses.
- **Analysis:** Analyze the top-ranked poses for docking scores (in kcal/mol) and specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) [3].

The experimental workflow for these two key assays can be visualized as follows:



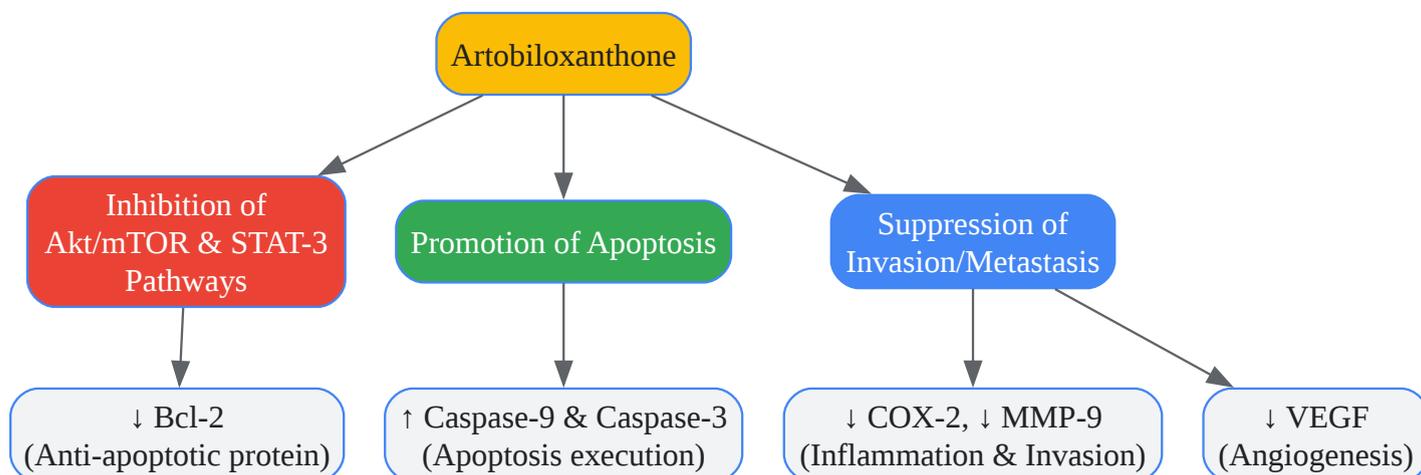
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Mechanism of Action and Signaling Pathways

Beyond direct cytotoxicity, studies have begun to elucidate the molecular pathways through which **artobiloxanthone** acts.

- **Induction of Apoptosis:** In oral cancer cells, **artobiloxanthone**, along with Artonin E, modulates the expression of key proteins to trigger programmed cell death. This includes **activation of caspase-3 and caspase-9**, which are executioner enzymes of apoptosis [1].
- **Suppression of Oncogenic Proteins and Pathways:** The compound also suppresses proteins that promote cancer cell survival and growth, such as **Bcl-2, COX-2, VEGF, and MMP-9**. Furthermore, it has been shown to modulate critical cell signaling pathways, including **Akt/mTOR and STAT-3** [1].

The following diagram synthesizes this multi-target mechanism of action as reported in the research:



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Conclusion and Research Outlook

In summary, **artobiloxanthone** is a promising natural product lead. Its **pyranoxanthone structure** is associated with potent and selective anticancer activity, particularly against oral and blood cancer cell lines, and it functions as a xanthine oxidase inhibitor.

- **Compared to other natural analogs** like Artonin E, **artobiloxanthone** shows slightly lower but still significant potency in some models, yet it maintains a strong and favorable binding profile.
- Its key advantages include a **multi-target mechanism** against cancer cells and a **high selectivity index**, which is crucial for developing therapeutics with fewer side effects.

Future research directions should include:

- **In-depth in vivo studies** to validate efficacy and pharmacokinetics in animal models.
- **Structural optimization** through semi-synthesis to improve potency and drug-like properties.
- **Expanded investigation** into its anti-inflammatory and antioxidant applications.

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